molecular formula C25H24O4 B10915226 (2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one

(2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B10915226
M. Wt: 388.5 g/mol
InChI Key: QSNSYONOAUIYGL-NTUHNPAUSA-N
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Description

(E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 2,3-dimethylphenol and an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, forms the 2,3-dimethylphenoxy intermediate.

    Methoxylation: The intermediate undergoes methoxylation using methanol and a catalyst, such as sulfuric acid, to introduce the methoxy group.

    Aldol Condensation: The final step involves an aldol condensation reaction between the methoxylated intermediate and 4-hydroxybenzaldehyde in the presence of a base like sodium hydroxide, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with a methoxy group instead of a hydroxy group.

    (E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with a chloro group instead of a hydroxy group.

Uniqueness

The presence of the hydroxy group in (E)-3-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE imparts unique chemical and biological properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C25H24O4

Molecular Weight

388.5 g/mol

IUPAC Name

(E)-3-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C25H24O4/c1-17-5-4-6-24(18(17)2)29-16-21-15-19(8-14-25(21)28-3)7-13-23(27)20-9-11-22(26)12-10-20/h4-15,26H,16H2,1-3H3/b13-7+

InChI Key

QSNSYONOAUIYGL-NTUHNPAUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)C3=CC=C(C=C3)O)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C=CC(=O)C3=CC=C(C=C3)O)OC)C

Origin of Product

United States

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